molecular formula C12H15BrN2O3S B1457988 ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 138404-44-1

ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No.: B1457988
CAS No.: 138404-44-1
M. Wt: 347.23 g/mol
InChI Key: MHTXMELVRDPBNB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a benzothiazole-derived compound featuring a methoxy substituent at the 6-position of the heterocyclic ring and an ethyl acetate group linked to the thiazole nitrogen. The hydrobromide salt enhances its stability and solubility, making it suitable for pharmaceutical research and synthesis . Its molecular formula is C₁₁H₁₃BrN₂O₃S (MW: 349.26 g/mol), and it is synthesized via nucleophilic substitution or multicomponent reactions involving benzothiazole precursors and brominated esters under reflux conditions .

Properties

IUPAC Name

ethyl 2-(2-imino-6-methoxy-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S.BrH/c1-3-17-11(15)7-14-9-5-4-8(16-2)6-10(9)18-12(14)13;/h4-6,13H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTXMELVRDPBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138404-44-1
Record name 3(2H)-Benzothiazoleacetic acid, 2-imino-6-methoxy-, ethyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138404-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Stepwise Preparation Methodology

Oximation and Methylation

  • Oximation : Ethyl acetoacetate derivatives are treated with hydroxylamine or related oxime-forming agents in alcoholic solvents such as methanol, ethanol, or isopropanol.
  • Methylation : The oxime intermediate is methylated using dimethyl sulfate in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) and potassium carbonate as a base at low temperatures (8–15 °C) over approximately 5.5 hours. The reaction mixture is then centrifuged and the filtrate acidified to pH 4.5–5.0 to obtain a methide intermediate.

Bromination Reaction

  • Bromination is performed by adding bromine to the methide intermediate in the presence of chlorine gas, which is passed simultaneously to control the reaction rate and selectivity.
  • The addition rates of bromine and chlorine are carefully controlled (bromine at 1.5–3 kg/hr; chlorine at 1–3 kg/hr) at temperatures ranging from 20 to 50 °C.
  • The reaction is monitored until the liquid phase purity of the methide compound is less than 5%, indicating completion.
  • The resulting bromide intermediate is isolated by filtration or distillation of solvents such as trichloromethane under vacuum below 70 °C.

Ring-Closure Reaction

  • The bromide intermediate is reacted with thiocarbamide in a mixed solvent system of isopropanol and water (e.g., 90 mL isopropanol and 260 mL water).
  • Sodium acetate is added as an acid-binding agent to facilitate the ring-closure.
  • Bromide is added dropwise over 3–4 hours at 20–30 °C, followed by incubation for 1–3 hours to complete the cyclization.
  • The product, ethyl methylaminothiazolyloximate, is isolated by suction filtration, washing, and drying, yielding a solid with high purity (~99.5%) and good molar yield (~63%).

Reaction Conditions and Solvent Systems

Step Reagents/Conditions Solvent(s) Temperature (°C) Time (h) Yield (%) Notes
Oximation Ethyl acetoacetate + hydroxylamine Methanol/Ethanol/Isopropanol Ambient Variable Not specified Intermediate oxime formation
Methylation Dimethyl sulfate, TBAB, K2CO3 Same as oximation solvent 8–15 5.5 Not specified Phase transfer catalysis used
Bromination Bromine + chlorine gas Same as above 20–50 1–3 Not specified Controlled addition rates
Ring-closure Thiocarbamide, sodium acetate Isopropanol + water 20–30 3–7 63 Dropwise addition of bromide, filtration

Purification and Isolation

  • After each reaction step, purification is simplified by avoiding intermediate extraction and separation, enabling continuous synthesis in a single reactor.
  • The final product is obtained by filtration and washing, minimizing product loss and decomposition risks.
  • Solvent removal is conducted under vacuum and controlled temperature to preserve product integrity.

Additional Synthetic Insights from Related Benzothiazole Chemistry

  • Benzothiazole derivatives, including 2-amino-6-methoxybenzothiazole, have been synthesized via bromination in ethylene chloride or dichloromethane with bromine and chlorine gases at low temperatures (0–15 °C) followed by ammonia treatment to yield amino derivatives.
  • Similar halogenation and ring-closure strategies are employed in related compounds, confirming the robustness of halogen-mediated cyclization in benzothiazole synthesis.
  • Reactions often require careful temperature control and slow addition of halogen reagents to avoid side reactions and ensure high purity.

Analytical and Research Findings

  • The described method yields ethyl methylaminothiazolyloximate with a purity of approximately 99.47% and molar yield around 63%, demonstrating efficiency suitable for scale-up and industrial application.
  • Reaction monitoring via liquid phase purity and TLC is essential to optimize reaction times and avoid over-bromination or incomplete cyclization.
  • The use of a single solvent system throughout the process reduces costs and environmental impact while maintaining product quality.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents Solvent(s) Temp (°C) Duration (h) Yield (%) Remarks
1 Oximation Ethyl acetoacetate + hydroxylamine Methanol/Ethanol/Isopropanol Ambient Variable - Formation of oxime intermediate
2 Methylation Dimethyl sulfate, TBAB, K2CO3 Same as above 8–15 5.5 - Phase transfer catalysis
3 Bromination Bromine + chlorine gas Same as above 20–50 1–3 - Controlled halogenation
4 Ring-closure Thiocarbamide, sodium acetate Isopropanol + water 20–30 3–7 63 Cyclization, product isolation

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the imino group, potentially leading to amine derivatives.

    Substitution: Substituted benzothiazole derivatives with different functional groups replacing the imino group.

Scientific Research Applications

Antioxidant Properties

One of the notable applications of this compound is its potential antioxidative effects. Research indicates that derivatives of benzo[d]thiazole, including ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, exhibit protective effects against oxidative stress. For instance, studies have shown that such compounds can mitigate amyloid β-induced oxidative cell death by modulating key cellular pathways like NF-κB and GSK-3β .

Anti-inflammatory and Analgesic Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies evaluated its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The compound demonstrated significant inhibition of these enzymes, suggesting its potential as a therapeutic agent for inflammatory conditions .

Cancer Treatment

The compound's structure allows for modifications that enhance its efficacy against various cancer cell lines. Research has shown that related compounds exhibit antitumor activities against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . These findings suggest that this compound could be developed into a chemotherapeutic agent.

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing various heterocyclic compounds. Its reactivity allows for the formation of derivatives that can possess enhanced biological activities, paving the way for new drug discoveries .

Data Tables and Case Studies

To illustrate the applications of this compound, the following table summarizes key findings from recent studies:

Study Application Findings
Antioxidant ActivityProtects against Aβ-induced oxidative stress in neurons
Anti-inflammatorySignificant inhibition of COX enzymes; potential for pain management
Synthesis of DerivativesFacilitates the creation of new compounds with varied biological activities

Mechanism of Action

The mechanism of action of ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide differ primarily in substituents at the 6-position of the benzothiazole ring. These modifications significantly influence their physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (CAS No.) Substituent (R) Molecular Formula Molecular Weight Key Properties & Applications References
This compound (928888-65-7) -OCH₃ C₁₁H₁₃BrN₂O₃S 349.26 High solubility in polar solvents; used in medicinal intermediates .
Methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide (1949836-92-3) -SO₂CH₃ C₁₁H₁₃BrN₂O₄S₂ 401.27 Electron-withdrawing group enhances reactivity; potential antimicrobial agent .
Methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide (1949816-68-5) -SCH₃ C₁₁H₁₃BrN₂O₂S₂ 349.26 Moderate lipophilicity; explored in kinase inhibition studies .
Methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (1949816-31-2) -Cl C₁₀H₁₀BrClN₂O₂S 337.62 Enhanced stability; used in halogenated drug scaffolds .

Key Comparative Insights

Synthetic Routes: The methoxy derivative (target compound) is synthesized via a three-component reaction of benzothiazole, ethyl bromocyanoacetate, and indole derivatives in acetone under reflux . Chloro and methylsulfonyl analogs require harsher conditions (e.g., Pd-catalyzed coupling or oxidation steps) due to the electron-deficient nature of their substituents .

Physicochemical Properties :

  • Solubility : The methoxy group (-OCH₃) increases polarity, enhancing aqueous solubility compared to the lipophilic methylthio (-SCH₃) and chloro (-Cl) derivatives .
  • Stability : The hydrobromide salt form improves stability across all analogs, but the methylsulfonyl derivative (-SO₂CH₃) exhibits higher thermal stability due to strong electron withdrawal .

Biological Activity :

  • The methoxy derivative’s electron-donating group may favor interactions with serotonin or dopamine receptors, as seen in related benzothiazoles .
  • Chloro and methylsulfonyl analogs show enhanced antimicrobial and kinase inhibitory activity, attributed to their electrophilic character .

Spectroscopic Data: ¹H NMR: The methoxy group in the target compound produces a singlet at δ 3.8–4.0 ppm, while methylthio substituents show δ 2.5–2.7 ppm for -SCH₃ . IR: The imino group (C=N) absorbs at 1620–1650 cm⁻¹, with shifts depending on substituent electronegativity .

Biological Activity

Ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. The following sections will delve into its synthesis, biological activity, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : The initial reaction involves 2-amino-6-methoxybenzothiazole with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate), yielding ethyl 2-(6-methoxybenzo[d]thiazol-2-yl)acetate.
  • Imination : The next step converts the acetate to its imino derivative through reaction with an appropriate amine under acidic conditions.
  • Hydrobromide Formation : Finally, the imino derivative is treated with hydrobromic acid to produce the hydrobromide salt of the compound.

Anticancer Properties

Benzothiazole derivatives, including this compound, have been studied extensively for their anticancer properties. Research indicates that various substitutions on the benzothiazole scaffold can significantly modulate antitumor activity.

Case Studies

  • MTT Assay Results : A study evaluated the cytotoxic effects of various benzothiazole derivatives against several cancer cell lines, including:
    • C6 (Rat brain glioma cell line)
    • A549 (Human lung adenocarcinoma epithelial cell line)
    • MCF-7 (Human breast adenocarcinoma cell line)
    • HT-29 (Human colorectal adenocarcinoma cell line)
    The MTT assay demonstrated that certain derivatives exhibited significant cytotoxicity towards these cancer cells while showing selectivity over healthy NIH3T3 cells .
  • Mechanistic Studies : Further investigations into selected compounds revealed their inhibitory effects on DNA synthesis in C6 cells and identified apoptosis pathways using flow cytometric analysis. These findings suggest that these compounds may induce programmed cell death in cancerous cells, enhancing their potential as therapeutic agents .

Summary of Biological Activities

Activity TypeFindings
Cytotoxicity Significant effects on C6, A549, MCF-7, and HT-29 cell lines
Selectivity Higher toxicity towards cancer cells compared to normal fibroblasts
Mechanism Induction of apoptosis and inhibition of DNA synthesis

This compound has notable chemical characteristics:

  • Molecular Formula : C₁₂H₁₅BrN₂O₃S
  • Molecular Weight : 347.23 g/mol
  • CAS Number : 138404-44-1
  • Boiling Point : Specific boiling point data is not available but should be stored at controlled temperatures for stability .

Q & A

Q. What are the common synthetic routes for synthesizing ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide?

A three-component reaction involving benzothiazole derivatives, ethyl bromocyanoacetate, and indole analogs under reflux in acetone has been reported for structurally related compounds. This method avoids catalysts and achieves yields of 65–77% after 5 hours. Key steps include nucleophilic substitution and cyclization, with purification via column chromatography .

Reaction Components Conditions Yield
Benzothiazole, ethyl bromocyanoacetate, indoleReflux in acetone, 5 hours65–77%

Q. Which analytical techniques are essential for characterizing this compound?

Characterization typically employs:

  • ¹H/¹³C NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., methoxy groups at δ ~3.8 ppm for ¹H NMR) .
  • IR Spectroscopy : Identifies functional groups like C=O (1718 cm⁻¹) and C=N (2218 cm⁻¹) .
  • Mass Spectrometry (EI/MS) : Validates molecular weight (e.g., m/z 244 [M⁺] for related thiazole-imine derivatives) .
  • Elemental Analysis : Confirms purity (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How does the reactivity of the imino group influence derivatization?

The imino group (-NH) participates in condensation reactions with anhydrides or ketones under acidic or basic conditions. For example, pyridine-mediated condensation with acetic anhydride yields acetylated derivatives, which are acidified to isolate products .

Advanced Research Questions

Q. How can structural ambiguities (e.g., tautomerism) be resolved for this compound?

X-ray crystallography is critical for resolving tautomeric forms (e.g., imino vs. enamine configurations). For instance, a structural revision of a related thiazole-imine compound revealed that initial NMR assignments were incorrect, and crystallography confirmed a hydrazineylidene configuration instead . Complementary techniques like NOESY NMR and DFT calculations further validate spatial arrangements .

Q. What strategies optimize reaction yields for complex derivatives of this compound?

Design of Experiments (DoE) approaches can systematically vary parameters:

  • Solvent polarity : Acetone vs. DMF may alter cyclization efficiency.
  • Temperature : Reflux (~80°C) vs. microwave-assisted synthesis (100–120°C).
  • Catalysts : Though the base synthesis is catalyst-free, adding K₂CO₃ may enhance nucleophilic substitution .

Q. How should researchers reconcile contradictory spectral data during structural elucidation?

Contradictions between spectral data (e.g., unexpected ¹³C NMR shifts) may arise from dynamic equilibria or impurities. Strategies include:

  • High-resolution MS : Confirms molecular formula.
  • 2D NMR (COSY, HSQC) : Resolves coupling networks and carbon-proton correlations.
  • Parallel synthesis : Compare with analogs to identify consistent spectral patterns .

Q. How are analytical methods validated for purity assessment in novel derivatives?

Cross-validation using orthogonal techniques is essential:

  • HPLC-PDA : Quantifies purity (>95%) and detects UV-active impurities.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and residual solvents.
  • Single-crystal XRD : Confirms molecular packing and absence of co-crystallized impurities .
Validation Parameter Technique Acceptance Criteria
PurityHPLC-PDA, Elemental Analysis≥95%
Structural IntegrityXRD, 2D NMRR-factor < 0.05
Thermal StabilityTGAWeight loss < 2% (25–200°C)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 2
Reactant of Route 2
ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

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